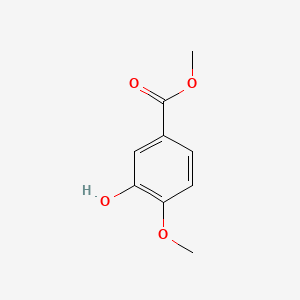

Methyl isovanillate

説明

Significance as a Synthetic Intermediate in Organic Chemistry

Methyl 3-hydroxy-4-methoxybenzoate serves as a valuable synthetic intermediate in organic chemistry. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In the synthesis of complex organic molecules, this compound provides a foundational structure that can be chemically modified through a series of reactions.

One common initial reaction involves the esterification of isovanillic acid. For instance, isovanillic acid can be suspended in methanol (B129727) with p-toluenesulfonic acid monohydrate and heated to produce methyl 3-hydroxy-4-methoxybenzoate. This intermediate can then undergo further reactions, such as alkylation, where an alkyl group is added to the molecule. For example, reacting it with bromoethane (B45996) in the presence of potassium carbonate and acetone (B3395972) yields a new product, demonstrating its utility in building more complex molecular frameworks.

Role in Pharmaceutical Synthesis

The utility of Methyl 3-hydroxy-4-methoxybenzoate is particularly prominent in the field of pharmaceutical synthesis. It has been employed as a starting material in the creation of high-value pharmaceutical agents, including kinase inhibitors used in cancer therapy.

Gefitinib (B1684475) Synthesis: A notable, albeit later retracted, synthesis of the anti-cancer drug Gefitinib began with Methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.comresearchgate.net The multi-step process involved:

Alkylation: The starting material was first alkylated using 1-bromo-3-chloropropane (B140262) and potassium carbonate in DMF to produce methyl 3-(3-chloropropoxy)-4-methoxybenzoate with a high yield. mdpi.com

Nitration: The resulting compound was then nitrated using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com

Reduction: The nitro group was subsequently reduced to an amine using powdered iron in acetic acid. mdpi.com

Cyclization and Chlorination: The amine underwent cyclization with formamidine (B1211174) acetate (B1210297), followed by chlorination with thionyl chloride to form a key quinazoline (B50416) intermediate. mdpi.com

Amination Reactions: Two successive amination reactions completed the synthesis of Gefitinib. nih.govmdpi.com

This synthetic pathway highlights the compound's role as a versatile scaffold for constructing complex, biologically active molecules. nih.govmdpi.com

Table 2: Example Synthesis Pathway Starting from Methyl 3-hydroxy-4-methoxybenzoate

| Step | Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF | methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% | mdpi.com |

| 2 | Nitration | Nitric acid, acetic acid, acetic anhydride | methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - | mdpi.com |

Bosutinib (B1684425) Synthesis: Similarly, Methyl 3-hydroxy-4-methoxybenzoate's isomer, methyl 4-hydroxy-3-methoxybenzoate, is a key starting material in a novel synthesis for Bosutinib, another kinase inhibitor. mdpi.com The process commences with the esterification of 3-methoxy-4-hydroxybenzoic acid, followed by a sequence of reactions including alkylation, nitration, reduction, cyclization, chlorination, and aminations to yield the final drug. mdpi.com

Natural Occurrence and Biological Relevance in Plant Extracts

Beyond the laboratory, Methyl 3-hydroxy-4-methoxybenzoate is a naturally occurring compound. It has been identified in various organisms, including plants such as Annona cherimola (cherimoya) and Aristolochia kaempferi. nih.gov

Closely related compounds, which are also derivatives of gallic acid, have been isolated from plant sources and studied for their biological activities. For example, Methyl 3-hydroxy-4,5-dimethoxybenzoate, extracted from Pinus sylvestris and Myricaria laxiflora, has demonstrated both antimicrobial and antioxidant properties. targetmol.commedchemexpress.com It has shown inhibitory effects against microorganisms like Staphylococcus aureus and E. coli. targetmol.com Another related compound, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, isolated from Sanguisorba officinalis, has been investigated for its potential to inhibit inflammation. ajol.info These findings suggest that the structural motif of Methyl 3-hydroxy-4-methoxybenzoate is part of a family of natural products with significant biological relevance.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXUEFXRSIYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398845 | |

| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6702-50-7 | |

| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Methyl 3 Hydroxy 4 Methoxybenzoate

Esterification Reactions

Esterification stands as the cornerstone for the synthesis of Methyl 3-hydroxy-4-methoxybenzoate. The selection of the starting material dictates the specific synthetic route, whether it be a one-pot oxidation and esterification from an aldehyde or a direct esterification from a carboxylic acid.

From 3-hydroxy-4-methoxybenzaldehyde via Oxidation and Esterification

A notable pathway to Methyl 3-hydroxy-4-methoxybenzoate begins with 3-hydroxy-4-methoxybenzaldehyde. This process involves an initial oxidation of the aldehyde functional group to a carboxylic acid, which is then esterified in the same reaction vessel. This one-pot method is valued for its efficiency and reduced number of intermediate isolation steps.

The combination of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) serves as an effective catalytic system for the oxidative esterification of aldehydes. organic-chemistry.org In this method, aldehydes are converted directly to their corresponding methyl esters when the reaction is carried out in methanol (B129727). organic-chemistry.org The process is characterized by its mild reaction conditions and high efficiency. organic-chemistry.org The reaction proceeds through the formation of a hemiacetal by the reaction of the aldehyde with methanol, which is subsequently oxidized to the final ester product. organic-chemistry.org Vanadium-based catalysts, particularly in conjunction with hydrogen peroxide, are recognized for their role in various oxidation reactions. nih.gov The vanadium catalyst is believed to form a peroxo intermediate with hydrogen peroxide, which is a key species in the oxidation step. nih.gov

The success of the vanadium-catalyzed oxidative esterification is highly dependent on the reaction parameters. The molar ratios of the reactants and the catalyst, along with temperature and reaction time, are critical for maximizing the yield and selectivity. Research on the oxidative esterification of benzaldehyde (B42025) using a vanadium-doped phosphomolybdate catalyst (Na₄PMo₁₁VO₄₀) and hydrogen peroxide demonstrated that the vanadium content has a significant impact on the product distribution. nih.gov While specific optimization data for 3-hydroxy-4-methoxybenzaldehyde is not detailed, general principles from related reactions suggest that careful control of the oxidant and catalyst loading is crucial to prevent side reactions and ensure high conversion to the desired ester. nih.govnih.gov The method is generally praised for its cost-effectiveness and the facile isolation of products under mild conditions. organic-chemistry.org

From 3-hydroxy-4-methoxybenzoic Acid via Direct Esterification

The most direct route to Methyl 3-hydroxy-4-methoxybenzoate is the Fischer esterification of 3-hydroxy-4-methoxybenzoic acid. This classic organic reaction involves heating the carboxylic acid with methanol in the presence of an acid catalyst.

The direct esterification of 3-hydroxy-4-methoxybenzoic acid is effectively achieved using an acid catalyst in a methanol solvent system. The methanol acts as both the solvent and the reactant. The reactivity of the carboxylic acid is significantly enhanced by the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comlibretexts.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. libretexts.org A specific example involves dissolving 3-hydroxy-4-methoxybenzoic acid in methanol and adding concentrated sulfuric acid to catalyze the reaction. google.com

The temperature and duration of the reaction are key parameters that influence the rate and completion of the esterification. In a documented procedure for the synthesis of the methyl ester of 3-hydroxy-4-methoxybenzoic acid, the reaction mixture is heated to reflux at 85°C for a total of 6 hours. google.com Following the reaction, the product is worked up by concentrating the mixture and dissolving the residue in a solvent like ethyl acetate (B1210297) for purification. google.com The efficiency of the Fischer esterification is often improved by removing the water that is formed as a byproduct, which shifts the equilibrium towards the products.

Below is a data table summarizing the reaction conditions for the direct esterification of 3-hydroxy-4-methoxybenzoic acid.

| Parameter | Value | Source |

| Starting Material | 3-hydroxy-4-methoxybenzoic acid | google.com |

| Reagent | Methanol | google.com |

| Catalyst | Concentrated Sulfuric Acid | google.com |

| Temperature | 85°C (Reflux) | google.com |

| Duration | 6 hours | google.com |

Advanced Synthetic Routes

Advanced synthetic routes for Methyl 3-hydroxy-4-methoxybenzoate focus on efficiency, regioselectivity, and its application as a building block in multi-step syntheses. These methods are critical for accessing complex target molecules in medicinal and materials chemistry.

Methyl 3-hydroxy-4-methoxybenzoate is a key starting material for the synthesis of various high-value chemical entities. A notable example is its use in a novel synthesis pathway for gefitinib (B1684475), an antineoplastic agent. nih.govmdpi.com This multi-step process leverages the existing functionality of the starting material to construct the complex quinazoline (B50416) core of the target molecule.

The sequence of transformations is detailed in the table below:

| Step | Reaction | Reagents/Conditions | Intermediate Product | Yield |

| 1 | Alkylation | 1-bromo-3-chloropropane (B140262), K₂CO₃, DMF, 70°C | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

| 2 | Nitration | Nitric acid, acetic acid, acetic anhydride, 0-5°C | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - |

| 3 | Reduction | Powdered iron, acetic acid | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77% |

| 4 | Cyclization | Formamidine (B1211174) acetate, ethanol (B145695), reflux | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 92% |

| 5 | Chlorination | Thionyl chloride | 6-(3-chloropropoxy)-4-chloro-7-methoxy-quinazoline | - |

| 6 & 7 | Amination | Two successive amination reactions | Gefitinib | - |

| Data sourced from Molecules, 2007. mdpi.com |

This pathway demonstrates how the structural features of Methyl 3-hydroxy-4-methoxybenzoate are strategically utilized to build a complex pharmaceutical compound.

The synthesis of Methyl 3-hydroxy-4-methoxybenzoate itself can be accomplished through several methods, with Fischer-Speier esterification being a common and direct approach. This method involves reacting the parent carboxylic acid, isovanillic acid (3-hydroxy-4-methoxybenzoic acid), with methanol in the presence of an acid catalyst.

A typical procedure involves suspending isovanillic acid in methanol with a catalytic amount of p-toluenesulfonic acid monohydrate and heating the mixture at reflux. An alternative catalyst for this type of esterification is sulfuric acid. diva-portal.org The reaction is driven to completion, and the product is isolated after neutralization and purification, often by silica (B1680970) gel column chromatography.

An alternative strategy for preparing methyl esters of hydroxybenzoic acids is through the alkylation of both the hydroxyl and carboxyl groups. A patented process describes the reaction of a hydroxybenzoic acid with dimethyl sulphate in the presence of a base like potassium hydroxide (B78521). google.com This method can simultaneously methylate both functional groups.

| Synthesis Method | Starting Material | Key Reagents | Product | Key Advantages |

| Fischer-Speier Esterification | Isovanillic acid | Methanol, p-toluenesulfonic acid | Methyl 3-hydroxy-4-methoxybenzoate | Direct, common laboratory method. |

| Gefitinib Synthesis Route A | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, Nitric Acid, Iron | Gefitinib | Shorter route, less costly, higher overall yield (37.4%). mdpi.com |

| Gefitinib Synthesis Route B | 3-hydroxy-4-methoxybenzaldehyde | - | Gefitinib | Longer route (8 steps), established method. mdpi.com |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of methyl 3-hydroxy-4-methoxybenzoate is substituted with three distinct groups: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a methyl ester (-COOCH₃). The interplay of the electronic effects of these substituents governs the potential for electrophilic aromatic substitution.

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors. wikipedia.org This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. The lone pairs on the oxygen atoms are key to this stabilization. Conversely, the methyl ester group is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

In methyl 3-hydroxy-4-methoxybenzoate, the activating -OH and -OCH₃ groups are positioned meta to each other. The available positions for electrophilic attack are C-2, C-5, and C-6. The directing influence of the powerful activating groups (-OH at C-3 and -OCH₃ at C-4) will dominate over the deactivating ester group. Both the hydroxyl and methoxy groups will direct incoming electrophiles to the positions ortho and para to themselves.

The position ortho to the -OH group and meta to the -OCH₃ group is C-2.

The position ortho to the -OCH₃ group and meta to the -OH group is C-5.

The position para to the -OH group is C-6.

Therefore, electrophilic substitution is strongly favored at positions 2, 5, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. A notable example is the nitration of methyl 3-hydroxy-4-methoxybenzoate, which is a key step in some synthetic pathways. In one reported synthesis, nitration occurs, followed by reduction and a series of other transformations. researchgate.netCurrent time information in Bangalore, IN. This demonstrates the compound's capacity to undergo electrophilic aromatic substitution, a critical aspect of its chemical utility. researchgate.net

Ester Group Transformations

The methyl ester functional group is a primary site for various chemical transformations, including hydrolysis, reduction, and conversion to the corresponding carboxylic acid.

Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base, proceeding through a nucleophilic acyl substitution mechanism. For methyl 3-hydroxy-4-methoxybenzoate, this reaction cleaves the ester linkage to yield 3-hydroxy-4-methoxybenzoic acid and methanol (B129727).

Kinetic studies on the alkaline hydrolysis of various substituted methyl benzoates provide insight into the factors influencing this transformation. The rate of hydrolysis is sensitive to both electronic effects of the ring substituents and the reaction medium. masterorganicchemistry.com For instance, studies on methyl o-methoxybenzoate have shown that the reaction kinetics can be complex, sometimes showing a second-order dependence on the hydroxide (B78521) ion concentration, which suggests the formation of dianionic tetrahedral intermediates. adichemistry.combyjus.com

The rate of hydrolysis of methyl 3-hydroxy-4-methoxybenzoate is significantly dependent on pH.

Alkaline Conditions (High pH): Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction rate is directly proportional to the concentration of the hydroxide ion. Therefore, as the pH increases, the rate of hydrolysis increases.

Acidic Conditions (Low pH): In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The rate in this case is proportional to the concentration of the hydronium ion (H₃O⁺).

Kinetic studies on related benzoate (B1203000) esters confirm that the observed rate constants vary significantly with hydroxide ion concentration, illustrating the strong pH dependence of the hydrolysis reaction. adichemistry.combyjus.com

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of benzene derivatives in a wide range of reactions, including ester hydrolysis. wikipedia.orgnih.gov The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., methyl benzoate).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It reflects the electronic effect (both inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions under which it is carried out. It measures the sensitivity of the reaction to substituent effects.

For the alkaline hydrolysis of benzoate esters, the reaction is facilitated by electron-withdrawing groups, which stabilize the negatively charged transition state. This results in a positive ρ value. The substituents on methyl 3-hydroxy-4-methoxybenzoate (-OH and -OCH₃) are generally considered electron-donating. However, their influence is complex. The methoxy group, for example, has an electron-donating resonance effect but an electron-withdrawing inductive effect. masterorganicchemistry.com Studies on substituted phenyl benzoates show that these polar and resonance effects significantly impact the hydrolysis rates. The combined electronic effects of the hydroxyl and methoxy groups in methyl 3-hydroxy-4-methoxybenzoate will determine its specific hydrolysis rate relative to unsubstituted methyl benzoate.

Table 1: General Influence of Substituents on Alkaline Hydrolysis of Benzoate Esters

| Substituent Type | Electronic Effect | Effect on Carbonyl Carbon | Influence on Hydrolysis Rate |

| Electron-Donating | Increases electron density | Less electrophilic | Decreases rate |

| Electron-Withdrawing | Decreases electron density | More electrophilic | Increases rate |

The ester group of methyl 3-hydroxy-4-methoxybenzoate can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄). nih.gov LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to alcohols.

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde. The final product of the reduction of methyl 3-hydroxy-4-methoxybenzoate is (3-hydroxy-4-methoxyphenyl)methanol, also known as isovanillyl alcohol.

Reaction Scheme: Methyl 3-hydroxy-4-methoxybenzoate + LiAlH₄ → (3-hydroxy-4-methoxyphenyl)methanol

This reduction is a fundamental transformation, converting the ester functionality into a hydroxymethyl group, which can be a useful intermediate for further synthetic modifications.

The conversion of the methyl ester group in methyl 3-hydroxy-4-methoxybenzoate to a carboxylic acid derivative is most directly achieved through hydrolysis, as detailed in section 3.2.1. The product of this reaction is 3-hydroxy-4-methoxybenzoic acid, also known as isovanillic acid.

Reaction Scheme (via Hydrolysis): Methyl 3-hydroxy-4-methoxybenzoate + H₂O (in the presence of acid or base catalyst) → 3-hydroxy-4-methoxybenzoic acid + Methanol

This reaction is crucial for synthesizing the parent carboxylic acid, which is a valuable building block in the synthesis of various fine chemicals and pharmaceuticals.

Hydrolysis Mechanisms and Kinetics

Alkylation Reactions of Hydroxyl Group

The phenolic hydroxyl group in methyl 3-hydroxy-4-methoxybenzoate can be readily alkylated. This reaction is a crucial step in modifying the compound's structure for further transformations. In a documented synthesis, methyl 3-hydroxy-4-methoxybenzoate was alkylated using 1-bromo-3-chloropropane (B140262). mdpi.com The reaction was carried out in dimethylformamide (DMF) with potassium carbonate serving as the base. mdpi.com Heating the mixture at 70°C for four hours resulted in the formation of methyl 3-(3-chloropropoxy)-4-methoxybenzoate with a high yield of 94.7%. mdpi.com

Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, Potassium carbonate | DMF | 70°C, 4h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

Nitration Reactions on the Aromatic Ring

Following alkylation, the resulting product, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, can undergo electrophilic aromatic substitution, such as nitration. mdpi.com The nitration of this intermediate has been successfully achieved using nitric acid in an acetic acid solvent. mdpi.com The introduction of a nitro group onto the aromatic ring is a key step in the synthesis of more complex molecules. nih.gov The position of nitration is directed by the existing substituents on the benzene ring. The alkoxy groups are ortho-para directing, while the methyl ester group is a meta-director. rsc.org This directing effect leads to the regioselective formation of the nitrated product. rsc.org

Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

| Reactant | Reagent | Solvent | Product |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid | Acetic acid | Methyl 3-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate |

Reduction of Nitro Groups to Amino Groups

The nitro group introduced in the previous step can be reduced to a primary amine, a common and vital transformation in the synthesis of many organic compounds. masterorganicchemistry.com For the reduction of the nitrated intermediate, methyl 3-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate, a successful method employed powdered iron in acetic acid. mdpi.com This reaction proceeded with a satisfactory yield of 77%. mdpi.com Alternative methods for this reduction were explored, such as catalytic hydrogenation using Raney Nickel or 5% Palladium on carbon (Pd/C); however, these methods resulted in incomplete conversions even after extended reaction times. mdpi.com The reduction of a nitro group to an amine significantly alters the electronic properties of the substituent, converting it from a strongly deactivating group to a strongly activating one. masterorganicchemistry.com

Reduction of Methyl 3-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate

| Reactant | Reagent | Solvent | Product | Yield |

| Methyl 3-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate | Powdered Iron | Acetic acid | Methyl 5-amino-3-(3-chloropropoxy)-4-methoxybenzoate | 77% |

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Preparation of Ether Derivatives

The synthesis of ether derivatives of Methyl 3-hydroxy-4-methoxybenzoate is predominantly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

The preparation of Methyl 3-ethoxy-4-methoxybenzoate (B13718746) can be accomplished by the ethylation of Methyl 3-hydroxy-4-methoxybenzoate. In a typical procedure, Methyl 3-hydroxy-4-methoxybenzoate is treated with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate and a phase-transfer catalyst. The reaction is carried out in a suitable solvent, such as acetone (B3395972), and heated to facilitate the reaction. nih.gov

A similar transformation can be achieved starting from isovanillin (B20041), which is first ethylated to 3-ethoxy-4-methoxybenzaldehyde (B45797) and then oxidized and esterified to yield the desired product. One patented method describes the reaction of isovanillin with bromoethane (B45996) in water in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst, benzyltriethylammonium chloride, to produce 3-ethoxy-4-methoxybenzaldehyde with high purity and yield. prepchem.com This intermediate can then be converted to Methyl 3-ethoxy-4-methoxybenzoate through oxidation and esterification.

Table 1: Synthesis of Methyl 3-ethoxy-4-methoxybenzoate

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | Ethyl bromide, Potassium carbonate | Acetone | 60 °C, 4.5h | Methyl 3-ethoxy-4-methoxybenzoate |

The synthesis of Methyl 3-(isopentyloxy)-4-methoxybenzoate follows the general principle of the Williamson ether synthesis. Methyl 3-hydroxy-4-methoxybenzoate is reacted with an isopentyloxy source, such as isopentyl bromide (1-bromo-3-methylbutane), in the presence of a suitable base and solvent.

For the synthesis of Methyl 3-hydroxy-4-propoxybenzoate, a selective propoxylation at the 4-position of a dihydroxy precursor is required. A plausible synthetic route involves starting with methyl 3,4-dihydroxybenzoate. nih.govsynquestlabs.commedchemexpress.com This starting material can be selectively alkylated at the 4-hydroxyl group using 1-bromopropane (B46711) in the presence of a base. The selectivity for the 4-position is influenced by the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl proton, a common feature in catechol-type structures.

Similar to the propoxy derivative, the synthesis of Methyl 3-hydroxy-4-(isopentyloxy)benzoate would likely commence from methyl 3,4-dihydroxybenzoate. nih.govsynquestlabs.commedchemexpress.com Selective O-alkylation at the 4-position with isopentyl bromide would yield the desired product. The reaction conditions would need to be carefully controlled to favor mono-alkylation at the more reactive 4-hydroxyl group.

The introduction of a propargyl group is a valuable modification in medicinal chemistry as the terminal alkyne can be used for further functionalization via 'click' chemistry. The synthesis of Methyl 3-hydroxy-4-(prop-2-yn-1-yloxy)benzoate can be achieved by the reaction of methyl 3,4-dihydroxybenzoate with propargyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The use of a dihydroxy starting material allows for the selective alkylation of the more acidic 4-hydroxyl group.

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of Methyl 3-hydroxy-4-methoxybenzoate can significantly alter its electronic properties and biological activity. The synthesis of these derivatives typically involves electrophilic aromatic substitution reactions.

Limited direct experimental data exists for the halogenation of Methyl 3-hydroxy-4-methoxybenzoate itself. However, procedures for related compounds provide a strong basis for their synthesis. For instance, the bromination of methyl p-hydroxybenzoate can be achieved using bromine in the presence of a catalyst like glacial acetic acid in a solvent such as dichloromethane. A key challenge in the halogenation of activated aromatic rings, such as phenols, is controlling the regioselectivity and avoiding poly-halogenation. The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing, making the 2, 5, and 6 positions susceptible to electrophilic attack.

Structure-activity relationship (SAR) studies on halogenated derivatives of isovanillic acid and related compounds have shown that the position and nature of the halogen substituent can have a profound impact on their biological effects. However, specific SAR data for halogenated Methyl 3-hydroxy-4-methoxybenzoate is not extensively reported in the available literature.

Aminobenzoate Derivatives

The introduction of an amino group to the benzoate (B1203000) structure can significantly alter its chemical and biological profile. The synthesis of aminobenzoate esters can be achieved through various methods, including the transesterification of an alkyl aminobenzoate with an alcohol in the presence of a suitable catalyst. google.com This process is a common strategy for creating a diverse range of ester derivatives. google.com

One approach to synthesizing an aminobenzoate derivative related to the core structure involves the nitration of a precursor followed by a reduction step. For instance, the synthesis of methyl 3-amino-4-hydroxybenzoate, also known as orthocaine, can be accomplished through the nitration of p-hydroxy methyl benzoate, followed by reduction. wisdomlib.org The choice of reducing agent in this second step is crucial for optimizing the yield of the final product. wisdomlib.org

A notable synthetic route starting from methyl 3-hydroxy-4-methoxybenzoate itself involves a series of reactions to produce more complex molecules. A reported synthesis of the kinase inhibitor gefitinib (B1684475) utilized methyl 3-hydroxy-4-methoxybenzoate as the starting material. mdpi.com The process began with alkylation of the hydroxyl group, followed by nitration of the benzene (B151609) ring. mdpi.com The nitro group was then reduced to an amine, which subsequently underwent cyclization and further reactions to yield the final complex product. mdpi.com This multi-step synthesis highlights the utility of methyl 3-hydroxy-4-methoxybenzoate as a versatile building block.

Similarly, bosutinib (B1684425), another kinase inhibitor, can be synthesized from the closely related 3-methoxy-4-hydroxybenzoic acid. mdpi.com This synthesis involves esterification, alkylation, nitration, and reduction to form a key aniline (B41778) intermediate. mdpi.com

The structure-activity relationship (SAR) of aminobenzoate derivatives is a critical area of study. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the position of substituents on the benzylamine (B48309) ring was found to be crucial for their inhibitory activity against 12-lipoxygenase. nih.gov The 2-hydroxy group was determined to be essential for activity, with the 3-position being the most favorable for a methoxy group. nih.gov Interestingly, replacing the 3-methoxy group with other substituents like methyl, amino, or nitro groups led to a significant decrease in activity. nih.gov

Table 1: Structure-Activity Relationship of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives nih.gov

| Compound | Substituent at 3-position | Substituent at 4-position | IC50 (µM) |

|---|---|---|---|

| 1 | -OCH3 | -H | ~10 |

| 23 | -CH3 | -H | > 40 |

| 24 | -NH2 | -H | > 40 |

| 25 | -NO2 | -H | > 40 |

| 22 | -H | -Br | 2.2 |

| 27 | -H | -Cl | 6.3 |

| 28 | -H | -OCH3 | 22 |

IC50 represents the half-maximal inhibitory concentration.

Comparative Analysis with Isomeric Methyl Hydroxy-methoxybenzoates

Methyl 3-hydroxy-4-methoxybenzoate is one of several isomers of methyl hydroxy-methoxybenzoate, each with a unique substitution pattern on the benzene ring that influences its physical and chemical properties. A direct comparison with its isomers reveals the subtle yet significant impact of substituent placement.

The most common isomer is methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). cymitquimica.com Both methyl 3-hydroxy-4-methoxybenzoate (methyl isovanillate) and methyl vanillate (B8668496) have the same molecular formula (C9H10O4) and molecular weight (182.17 g/mol ). nih.gov However, their physical properties, such as melting point, can differ due to the different positions of the hydroxyl and methoxy groups. For instance, the melting point of methyl 3-hydroxy-4-methoxybenzoate is reported to be in the range of 64-67 °C. chemicalbook.com

Another isomer, methyl 2-hydroxy-3-methoxybenzoate, also shares the same molecular formula and weight. scbt.com The arrangement of the functional groups in these isomers affects their chemical reactivity and their interactions with biological targets. For example, the nitration of methyl 3-hydroxy-4-methoxybenzoate derivatives occurs at a specific position on the aromatic ring, a reaction that is fundamental in the synthesis of more complex molecules. mdpi.com

The isomeric position of the hydroxyl and methoxy groups also influences the spectroscopic properties of these compounds. While detailed comparative data is extensive, it is understood that the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the absorption bands in Infrared (IR) spectroscopy will differ for each isomer, providing a means for their individual identification and characterization. nih.gov

Table 2: Comparison of Isomeric Methyl Hydroxy-methoxybenzoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | 6702-50-7 nih.gov | C9H10O4 nih.gov | 182.17 nih.gov | 64-67 chemicalbook.com |

| Methyl 4-hydroxy-3-methoxybenzoate | 3943-74-6 cymitquimica.com | C9H10O4 | 182.17 | 64-67 |

| Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 nih.gov | C9H10O4 nih.gov | 182.17 nih.gov | Not specified |

Biological and Pharmacological Research Applications

Antioxidant Activity Investigations

Methyl 3-hydroxy-4-methoxybenzoate has been identified as a constituent in plant extracts that exhibit notable antioxidant properties. For instance, it is one of the main components found in nutmeg hydrosol, a substance classified as a very active antioxidant with a reported IC50 value of 45.3 µg/ml in a DPPH assay. rasayanjournal.co.in The antioxidant capabilities of the hydrosol are attributed to its polyphenol content, including Methyl 3-hydroxy-4-methoxybenzoate. rasayanjournal.co.in

Furthermore, this compound has been detected in various extracts of Curculigo latifolia, a plant recognized for its antioxidant effects. nih.govrjptonline.org Studies on C. latifolia extracts, which contain Methyl 3-hydroxy-4-methoxybenzoate, have shown strong antioxidant activity in multiple testing methods, including ABTS radical reduction and beta-carotene (B85742) bleaching assays. nih.gov The presence of phenolic compounds like Methyl 3-hydroxy-4-methoxybenzoate is believed to be a key contributor to the free radical scavenging capabilities of these extracts. rjptonline.org

Anti-elastase Activity and Anti-aging Potential

The potential of Methyl 3-hydroxy-4-methoxybenzoate as an anti-aging agent has been explored through its ability to inhibit elastase, an enzyme that degrades elastin (B1584352) in the skin, leading to wrinkles. The compound has been identified in extracts of the plant Curculigo latifolia, which have demonstrated significant anti-elastase activity. nih.govresearchgate.net In one study, extracts from the root and stem of C. latifolia showed potent inhibition of elastase, with IC50 values ranging from 16.89 to 27.91 µg/mL. researchgate.net The presence of Methyl 3-hydroxy-4-methoxybenzoate, among other phytochemicals, is suggested to contribute to this inhibitory effect. rjptonline.orgresearchgate.net

In silico studies have further supported this potential, with molecular docking analyses showing that compounds identified in C. latifolia, including Methyl 3-hydroxy-4-methoxybenzoate, could interact with the elastase target protein. nih.gov Additionally, a network pharmacology study identified Methyl 3-hydroxy-4-methoxybenzoate as a compound in Moutan Radicis Cortex, which is associated with the regulation of psoriasis, a condition where elastase activity can be relevant. koreascience.kr

Evaluation as Potential Drug Lead Compounds

Methyl 3-hydroxy-4-methoxybenzoate has proven to be a valuable starting material and building block in the synthesis of complex pharmaceutical compounds. Notably, it has been utilized as a key precursor in a novel synthesis route for Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. mdpi.comnih.gov This synthetic process involves the alkylation of Methyl 3-hydroxy-4-methoxybenzoate, followed by a series of chemical reactions including nitration, reduction, cyclization, and chlorination to yield the final drug molecule. mdpi.comnih.gov

Its utility extends to the development of other novel therapeutic agents. Researchers have used Methyl 3-hydroxy-4-methoxybenzoate as the starting material to create new 4-pyrrylamino quinazoline (B50416) derivatives designed as potential antitumor agents. nih.gov This application underscores the compound's importance as a scaffold in medicinal chemistry for the generation of potential new drug leads. nih.govarabjchem.org

Synergistic Interactions in Cancer Cell Lines

The effect of Methyl 3-hydroxy-4-methoxybenzoate on cancer cells, particularly in combination with other agents, has been a subject of specific investigation.

In studies on Acute Myeloid Leukemia (AML), Methyl 3-hydroxy-4-methoxybenzoate was evaluated for its ability to induce cell death, both alone and in synergy with Carnosic Acid (CA). nih.govmdpi.com Research on KG-1a AML cells specifically tested the compound at a concentration of 5 µM. nih.govmdpi.com The results indicated that Methyl 3-hydroxy-4-methoxybenzoate, which has a truncated side chain compared to other tested hydroxycinnamic acid derivatives, did not significantly reduce the number of viable cells or increase the percentage of cell death. nih.govmdpi.com Furthermore, it failed to induce apoptosis in the AML cells, either by itself or when combined with 10 µM of Carnosic Acid. nih.govmdpi.com This was in contrast to other compounds like methyl-4-hydroxycinnamate and methyl ferulate, which did show synergistic effects with CA. nih.gov

Table 1: Effect of Methyl 3-hydroxy-4-methoxybenzoate on KG-1a AML Cells

| Treatment (at 5 µM) | Effect on Viable Cell Number | Induction of Apoptosis | Synergistic Effect with Carnosic Acid |

|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | Not significant | Not observed | Not observed |

Data sourced from studies on structure-activity relationships of hydroxycinnamic acid derivatives. nih.govmdpi.com

The potential for Methyl 3-hydroxy-4-methoxybenzoate to cooperate with Calcitriol, the active form of vitamin D, in promoting the differentiation of AML cells has also been considered within the context of structure-activity relationship studies. nih.govresearchgate.net These studies identified that a critical structural element for cooperation with Calcitriol was the presence of a C7–C8 double bond in the compound's side chain. nih.govresearchgate.net Methyl 3-hydroxy-4-methoxybenzoate lacks this specific double bond. nih.govmdpi.com The research demonstrated that hydroxycinnamic acid derivatives possessing this feature, such as methyl-4-hydroxycinnamate and methyl ferulate, were the ones that most potently enhanced Calcitriol-induced cell differentiation. nih.govresearchgate.net Consequently, based on these structural requirements, Methyl 3-hydroxy-4-methoxybenzoate is not expected to have a significant co-treatment effect with Calcitriol in this context.

Antiviral Activity Assessments

The investigation into the antiviral properties of Methyl 3-hydroxy-4-methoxybenzoate has been part of broader studies on related chemical structures. In one such study, a series of 32 analogues of a natural isoprenyl phenyl ether were synthesized and evaluated for their ability to inhibit the neuraminidase enzyme of the influenza H1N1 virus. researchgate.net Methyl 3-hydroxy-4-methoxybenzoate was included among the synthesized compounds. researchgate.net However, the structure-activity relationship analysis from this research revealed that other functional groups, specifically an aryl aldehyde and an unsubstituted hydroxyl group, were more critical for potent neuraminidase inhibitory activity. researchgate.net The most active compound identified was 3-(allyloxy)-4-hydroxybenzaldehyde, indicating that the specific structure of Methyl 3-hydroxy-4-methoxybenzoate was not optimal for this particular antiviral target. researchgate.net

Mechanistic Studies on Biological Interactions

Molecular Docking and Ligand-Protein Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding potential ligand-protein interactions.

Interaction with Elastase (Target Protein 1B0F)

Currently, there are no publicly available research findings specifically detailing the molecular docking of methyl 3-hydroxy-4-methoxybenzoate with the elastase enzyme, identified by the Protein Data Bank (PDB) ID 1B0F. While studies have been conducted on various other compounds and their interactions with elastase, specific data for methyl 3-hydroxy-4-methoxybenzoate is not present in the reviewed scientific literature.

Postulated Mechanisms of Action with Molecular Targets

The exploration of the precise molecular targets of methyl 3-hydroxy-4-methoxybenzoate is in its nascent stages. One retracted study noted its use as a starting material in the synthesis of Gefitinib (B1684475), a tyrosine kinase inhibitor. However, this does not provide information on the biological mechanisms of the initial compound itself.

It is important to distinguish methyl 3-hydroxy-4-methoxybenzoate from its isomer, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). Research on methyl vanillate (B8668496) has indicated potential interactions with signaling pathways such as the Akt/NFκB pathway. However, due to the strict focus on methyl 3-hydroxy-4-methoxybenzoate, these findings for its isomer are not elaborated upon here.

Role as Substrate for Enzymatic Biotransformations

The metabolic fate of methyl 3-hydroxy-4-methoxybenzoate through enzymatic biotransformations has not been extensively documented. Studies on structurally related compounds, such as 2-hydroxy-4-methoxybenzophenone, have shown that enzymatic processes in hepatocytes can lead to the formation of various metabolites. This suggests that methyl 3-hydroxy-4-methoxybenzoate could also serve as a substrate for enzymes, potentially undergoing hydroxylation or other modifications. However, specific research to confirm and detail these biotransformation pathways for methyl 3-hydroxy-4-methoxybenzoate is currently lacking in the scientific literature.

Advanced Analytical Methodologies in Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of individual atoms. mdpi.comnih.gov

For Methyl 3-hydroxy-4-methoxybenzoate, ¹H-NMR spectra reveal distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets and doublet of doublets, depending on their coupling with adjacent protons. The methoxy (B1213986) group protons (-OCH₃) and the methyl ester protons (-COOCH₃) each present as sharp singlets, but at different chemical shifts due to their varied electronic environments. The phenolic hydroxyl proton (-OH) signal can be broad and its position may vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for Methyl 3-hydroxy-4-methoxybenzoate Data is predicted based on structure and known values for similar compounds.

¹H-NMR (Proton NMR)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~6.9 - 7.6 | m (multiplet) |

| -OCH₃ (ether) | ~3.9 | s (singlet) |

| -COOCH₃ (ester) | ~3.8 | s (singlet) |

¹³C-NMR (Carbon NMR)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~167 |

| C-OR (aromatic) | ~152 |

| C-OH (aromatic) | ~145 |

| C-COOR (aromatic) | ~123 |

| C-H (aromatic) | ~112 - 118 |

| -OCH₃ (ether) | ~56 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns. nih.gov

For Methyl 3-hydroxy-4-methoxybenzoate (molar mass: 182.17 g/mol ), the mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 182. nih.gov The fragmentation pattern provides evidence for the compound's structure. A common and significant fragment is observed at m/z 151, which corresponds to the loss of a methoxy radical (•OCH₃) from the ester group, forming a stable acylium ion. nih.govlibretexts.org Other observed peaks can include m/z 123, resulting from the subsequent loss of carbon monoxide (CO) from the m/z 151 fragment.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) provides even greater detail. In this technique, the compound is first separated by HPLC and then ionized, typically forming protonated [M+H]⁺ (m/z 183) or deprotonated [M-H]⁻ (m/z 181) molecules. uni.lu These precursor ions are then fragmented to produce a tandem mass spectrum, which is highly specific to the compound's structure and useful for its unambiguous identification in complex mixtures.

Table 2: Key Mass Spectrometry Data for Methyl 3-hydroxy-4-methoxybenzoate

| Ion Type | Technique | Observed/Predicted m/z | Fragment Lost |

|---|---|---|---|

| [M]⁺ | MS (EI) | 182 | - |

| [M+H]⁺ | ESI-MS | 183.06518 | - |

| [M-H]⁻ | ESI-MS | 181.05062 | - |

| [M-CH₃O]⁺ | MS (EI) | 151 | •OCH₃ |

Chromatographic Techniques for Purity and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for its identification within a mixture.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like Methyl 3-hydroxy-4-methoxybenzoate. nih.gov Purity is typically assessed by injecting a solution of the compound and observing the resulting chromatogram. An ideal, pure compound will present as a single, sharp, symmetrical peak. The presence of additional peaks indicates impurities.

A common method for this type of analysis is reversed-phase HPLC. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The purity of commercial Methyl 3-hydroxy-4-methoxybenzoate is often determined by HPLC or GC. mdpi.comnih.gov For quantitative analysis, a calibration curve is prepared using standards of known concentration to determine the exact amount of the compound and any impurities. researchgate.netresearchgate.net

Table 3: Typical HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, (e.g., 25 cm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727) and Water (often with an acid like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometer (e.g., at 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds. Commercial suppliers often use GC to determine the purity of Methyl 3-hydroxy-4-methoxybenzoate, with purities of 98% or higher being reported. avantorsciences.comthermofisher.com

In GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time is a characteristic property used for identification. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the main product and characterization of any volatile impurities or by-products from a synthesis reaction. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of a reaction. youtube.com To synthesize Methyl 3-hydroxy-4-methoxybenzoate, for example via the esterification of 3-hydroxy-4-methoxybenzoic acid, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting material (a carboxylic acid) is more polar than the product (an ester) and will thus have a lower retention factor (Rf value), meaning it travels a shorter distance up the plate. By comparing the spots from the reaction mixture to spots of the pure starting material and product, a chemist can determine when the reaction is complete.

Applications in Advanced Chemical and Pharmaceutical Synthesis

Precursor in the Synthesis of Gefitinib (B1684475)

Methyl 3-hydroxy-4-methoxybenzoate has been identified as a key starting reagent in synthetic routes for Gefitinib, a significant pharmaceutical agent. nih.govchemicalbook.com Gefitinib is a tyrosine kinase inhibitor used in cancer therapy. nih.govresearchgate.net The synthesis transforms the relatively simple benzoate (B1203000) ester into the complex quinazoline (B50416) structure of the final drug. nih.govnih.gov

It is important to note that several initial papers reporting a novel, high-yield synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate were later retracted or withdrawn due to findings of plagiarism and serious factual errors in the reported data. researchgate.netnih.gov Despite this, the proposed synthetic pathway itself illustrates the utility of methyl 3-hydroxy-4-methoxybenzoate as a precursor.

The conversion of methyl 3-hydroxy-4-methoxybenzoate into Gefitinib involves a sequence of chemical reactions. nih.govmdpi.com This multi-step process includes key transformations such as alkylation, nitration, reduction of the nitro group, cyclization to form the quinazoline core, chlorination, and finally, amination reactions to complete the target molecule. nih.govnih.govmdpi.com This pathway is also adaptable for creating analogues of Gefitinib by modifying the final amination steps or other intermediates, leading to the development of new potential tyrosine kinase inhibitors. nih.gov

The specific synthetic pathway from methyl 3-hydroxy-4-methoxybenzoate to the core of Gefitinib follows a well-defined sequence of reactions. nih.govmdpi.comnih.gov

Alkylation: The synthesis begins with the alkylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate (1) with 1-bromo-3-chloropropane (B140262). This reaction yields methyl 3-(3-chloropropoxy)-4-methoxybenzoate (2). mdpi.comnih.gov

Nitration: The resulting compound (2) undergoes regioselective nitration using nitric acid in a mixture of acetic acid and acetic anhydride. This introduces a nitro group onto the benzene (B151609) ring, producing methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (3). mdpi.comnih.gov

Reduction: The nitro group of compound (3) is then reduced to an amino group. This is effectively achieved using powdered iron in acetic acid to form methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (4). mdpi.comnih.gov

Cyclization: The amino-benzoate (4) is cyclized using formamidine (B1211174) acetate (B1210297) in refluxing ethanol (B145695). This step constructs the fundamental quinazoline ring system, leading to the formation of the corresponding quinazolinone intermediate. mdpi.comnih.gov

This sequence effectively builds the bicyclic core structure required for Gefitinib and its analogues. nih.gov

Table 1: Synthetic Pathway from Methyl 3-hydroxy-4-methoxybenzoate

| Step | Starting Material | Reagents | Product |

| 1. Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

| 2. Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | HNO₃, Acetic Acid, Acetic Anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |

| 3. Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Fe powder, Acetic Acid, Methanol (B129727) | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate |

| 4. Cyclization | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | Formamidine acetate, Ethanol | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one |

Building Block for Agrochemically Relevant Compounds

Methyl hydroxy-methoxybenzoate isomers have been investigated for their potential use in agriculture, specifically as antifeedants. diva-portal.org In a study assessing compounds for protecting conifer transplants from the pine weevil (Hylobius abietis), various isomers were synthesized and tested. diva-portal.org While methyl 2-hydroxy-3-methoxybenzoate showed the most potent antifeedant activity, this research highlights the exploration of the methyl hydroxy-methoxybenzoate chemical class, including the structural isomer methyl 3-hydroxy-4-methoxybenzoate, as building blocks for developing new agrochemicals. diva-portal.org

Development of Diverse Organic Molecules

The utility of methyl 3-hydroxy-4-methoxybenzoate extends to the synthesis of a range of organic molecules beyond a single target. It serves as a starting point for creating libraries of compounds for drug discovery. nih.gov For instance, the core synthetic pathway towards Gefitinib can be intercepted and modified. The intermediate 6-(3-chloropropoxy)-4-chloro-7-methoxy-quinazoline can be reacted with various anilines or other amines to produce a diverse set of 4-substituted quinazoline derivatives. nih.gov This approach was used to synthesize two series of 4-benzothienyl amino quinazolines as novel analogues of Gefitinib. nih.gov Furthermore, it may be used as a starting reagent in the synthesis of methyl 5-(benzo[d] nih.govnih.govdioxol-5-yl)-4-methoxy-2-nitrobenzoate. chemicalbook.com The closely related isomer, 3-methoxy-4-hydroxybenzoic acid, is used as a starting material for the synthesis of Bosutinib (B1684425), another tyrosine kinase inhibitor, demonstrating the value of this substitution pattern on the benzene ring for medicinal chemistry. mdpi.com

Natural Product Isolation and Characterization

Isolation from Curculigo latifolia Root Extracts

Scientific investigations have confirmed the presence of Methyl 3-hydroxy-4-methoxybenzoate in the roots of Curculigo latifolia, a plant belonging to the Hypoxidaceae family. nih.gov One study systematically explored the phytochemical composition of different parts of this plant and successfully identified the target compound in various root extracts.

The isolation process involved the use of solvents with varying polarities to extract a broad range of chemical constituents from the plant material. Specifically, hexane (B92381), ethyl acetate (B1210297), and ethanol (B145695) were employed to create distinct extracts from the roots of C. latifolia. nih.gov The presence of Methyl 3-hydroxy-4-methoxybenzoate was detected in the hexane, ethyl acetate, and ethanol root extracts, showcasing its solubility in a range of solvents. nih.gov

Extraction and Identification Methodologies from Botanical Sources

The extraction of Methyl 3-hydroxy-4-methoxybenzoate from botanical sources like Curculigo latifolia is typically achieved through a process called maceration. nih.gov This technique involves soaking the plant material in a solvent for a period to allow the soluble compounds to diffuse into the solvent. The principle of "like dissolves like" guides the choice of solvent, with non-polar, semi-polar, and polar solvents used to extract compounds with corresponding polarities. nih.gov

Following extraction, the identification of Methyl 3-hydroxy-4-methoxybenzoate is accomplished using advanced analytical techniques. A prominent method is Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). nih.gov In one study, this method was utilized for the analysis of C. latifolia extracts. nih.gov

The process involved:

Chromatographic Separation: The extract was passed through a liquid chromatography system equipped with a C18 column to separate the individual chemical components. nih.gov A gradient mobile phase, consisting of a mixture of water with formic acid and acetonitrile (B52724) with formic acid, was used to facilitate this separation. nih.gov

Ionization and Mass Analysis: The separated compounds were then introduced into a mass spectrometer using electrospray ionization in positive ion mode. The instrument analyzed the mass-to-charge ratio of the ions, allowing for the identification of compounds based on their unique molecular weight and fragmentation patterns. nih.gov

This sophisticated methodology enables the precise identification and confirmation of Methyl 3-hydroxy-4-methoxybenzoate within complex plant extracts.

Future Research Directions and Emerging Areas

Exploration of Novel Biological Activities

Methyl 3-hydroxy-4-methoxybenzoate has been identified in organisms such as Aristolochia kaempferi and Annona cherimola. nih.gov However, its specific biological activities remain largely uncharacterized. An important area of future research is the systematic screening of this compound for a wide range of pharmacological effects.

A closely related isomer, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), has demonstrated potential in cancer research, specifically in targeting the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. nih.gov This finding provides a strong rationale for investigating whether Methyl 3-hydroxy-4-methoxybenzoate possesses similar or distinct anticancer properties. Future studies should explore its effects on various cancer cell lines, focusing on cell proliferation, viability, and induction of apoptosis.

Beyond cancer, the structural motifs present in Methyl 3-hydroxy-4-methoxybenzoate suggest potential for other biological activities. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties. Therefore, comprehensive screening assays are warranted to evaluate its efficacy in these areas.

Table 1: Potential Biological Activities for Future Investigation

| Biological Activity | Rationale | Potential Assays |

| Anticancer | Isomer (methyl vanillate) shows activity against prostate cancer cells. nih.gov | Cell proliferation assays (MTT, WST-1), apoptosis assays (Annexin V/PI staining), cell cycle analysis. |

| Antioxidant | Presence of a phenolic hydroxyl group. | DPPH radical scavenging assay, ABTS radical cation decolorization assay, ORAC assay. |

| Anti-inflammatory | Phenolic compounds are known to modulate inflammatory pathways. | Measurement of nitric oxide production in macrophages, cyclooxygenase (COX) enzyme inhibition assays. |

| Antimicrobial | Many natural phenols exhibit antimicrobial effects. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacteria and fungi. |

Deeper Mechanistic Investigations of Biological Effects

Should initial screenings reveal significant biological activity, the subsequent and crucial step will be to elucidate the underlying molecular mechanisms. Understanding how Methyl 3-hydroxy-4-methoxybenzoate interacts with cellular components is fundamental for any potential therapeutic development.

Drawing parallels from its isomer, methyl 4-hydroxy-3-methoxybenzoate, which has been shown to inhibit the Akt/NF-κB pathway, a key focus for Methyl 3-hydroxy-4-methoxybenzoate would be its effect on critical cell signaling cascades. nih.gov Investigations could determine if it modulates kinases, transcription factors, or other proteins involved in cell survival and apoptosis. nih.gov For instance, studies have demonstrated that targeting the Akt signaling pathway can be an effective strategy in cancer therapy. nih.gov

Techniques such as Western blotting, quantitative PCR (qPCR), and kinase activity assays would be instrumental in identifying the specific molecular targets and pathways affected by the compound. nih.gov Determining whether the compound directly inhibits key enzymes or modulates gene expression will provide a comprehensive picture of its mode of action. nih.gov

Development of Improved and Sustainable Synthetic Pathways

Methyl 3-hydroxy-4-methoxybenzoate serves as a valuable starting material in the synthesis of more complex molecules, including pharmaceutical agents. One such example is its use as a precursor in a reported synthesis of gefitinib (B1684475), a tyrosine kinase inhibitor. mdpi.comnih.gov Although the specific paper detailing this synthesis was later retracted due to plagiarism and data inaccuracies, the proposed synthetic sequence highlights the utility of this compound as a building block. mdpi.comresearchgate.net The described pathway involved steps such as alkylation, nitration, reduction, and cyclization. mdpi.comnih.gov

Future research should focus on developing more efficient, cost-effective, and environmentally sustainable methods for synthesizing both Methyl 3-hydroxy-4-methoxybenzoate itself and its derivatives. This includes exploring greener solvents, catalytic methods to replace stoichiometric reagents, and improving reaction yields. For instance, a reported synthesis of the kinase inhibitor bosutinib (B1684425) from the related 3-methoxy-4-hydroxybenzoic acid involved an esterification followed by alkylation, nitration, and reduction, achieving high yields in several steps. mdpi.com Similar strategies could be optimized for syntheses starting from Methyl 3-hydroxy-4-methoxybenzoate.

Table 2: Key Steps in a Reported Synthetic Route Utilizing Methyl 3-hydroxy-4-methoxybenzoate

| Reaction Step | Reagents/Conditions (as reported) | Purpose |

| Alkylation | 1-bromo-3-chloropropane (B140262), K₂CO₃, DMF | To add a side chain to the phenolic hydroxyl group. mdpi.com |

| Nitration | Nitric acid, acetic acid | To introduce a nitro group onto the aromatic ring, a key step for further functionalization. mdpi.com |

| Reduction | Iron powder, acetic acid | To convert the nitro group to an amino group, enabling cyclization. mdpi.com |

| Cyclization | Formamidine (B1211174) acetate (B1210297) | To form the quinazoline (B50416) ring system, the core of the target molecule. mdpi.com |

Note: This synthetic route is derived from a retracted publication and should be viewed as a conceptual framework for future development rather than a validated process. mdpi.comresearchgate.net

Comprehensive Structure-Activity Relationship Studies for Therapeutic Design

A thorough investigation into the structure-activity relationships (SAR) of Methyl 3-hydroxy-4-methoxybenzoate is a critical step towards designing novel therapeutic agents. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity.

For Methyl 3-hydroxy-4-methoxybenzoate, key structural features that can be modified include the hydroxyl group, the methoxy (B1213986) group, and the methyl ester. Researchers can synthesize a library of analogues by:

Altering the position of the hydroxyl and methoxy groups on the benzene (B151609) ring.

Replacing the hydroxyl or methoxy groups with other substituents (e.g., halogens, alkyl groups).

Modifying the ester group to other functional groups (e.g., amides, carboxylic acids).

Each new analogue would then be tested for its biological activity. The resulting data would help to identify the key pharmacophoric features required for activity and guide the design of more potent and selective compounds. The use of this compound and its isomer as building blocks for kinase inhibitors suggests that the substituted benzene ring is a valuable scaffold for interacting with protein targets. mdpi.commdpi.com By understanding these relationships, medicinal chemists can rationally design new molecules with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via alkylation of phenolic precursors followed by selective functionalization. For example, it can be prepared through nitration, reduction, and cyclization steps starting from substituted benzoic acid derivatives. Electrochemical hydroxylation in continuous flow systems has also been employed, achieving 67% yield under optimized conditions (130 mA for 66.6 minutes) . Key parameters for optimization include temperature control (e.g., maintaining <80°C to avoid ester hydrolysis), solvent selection (e.g., THF/MeOH mixtures for solubility), and stoichiometric ratios of methoxylating agents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Methyl 3-hydroxy-4-methoxybenzoate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., in MeOD) resolve aromatic protons (δ 7.53–6.98 ppm) and methoxy groups (δ 3.85–3.91 ppm), with coupling constants (e.g., J = 8.5 Hz for vicinal protons) confirming substitution patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are recommended for small-molecule refinement. ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry : EI-MS at 70 eV produces a base peak at m/z 151 (100% intensity) corresponding to the loss of -OCH₃ and -COOCH₃ fragments .

Q. What safety protocols are critical when handling Methyl 3-hydroxy-4-methoxybenzoate in laboratory settings?

- Methodological Answer :

- PPE : Use N95 respirators, nitrile gloves, and safety goggles to mitigate respiratory (STOT SE 3) and dermal irritation risks .

- Ventilation : Conduct reactions in fume hoods to limit exposure to vapors.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via TLC or HPLC if stored >6 months .

Advanced Research Questions

Q. How is Methyl 3-hydroxy-4-methoxybenzoate applied in the synthesis of kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : The compound serves as a key intermediate in synthesizing Clk/Dyrk kinase inhibitors and HDAC8-directed PROTACs. For example:

- Step 1 : React with tert-butyl carbamate derivatives using K₂CO₃ as a base to introduce amine linkers (80% yield) .

- Step 2 : Hydrolyze the methyl ester under acidic conditions (TFA/CH₂Cl₂) to activate the carboxylate for conjugation with E3 ligase ligands (e.g., thalidomide analogs) via HATU-mediated coupling .

- Validation : Assess target degradation efficiency using Western blotting for HDAC8 levels in cancer cell lines .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of Methyl 3-hydroxy-4-methoxybenzoate?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., Clk4 inhibition vs. Dyrk1A selectivity) using platforms like ChEMBL.

- Structural Validation : Confirm stereochemistry and purity (>98% by HPLC) to rule out batch variability. For disputed IC₅₀ values, repeat assays under standardized conditions (e.g., 10% FBS, 37°C) .

- Computational Modeling : Perform docking studies with AutoDock Vina to compare binding poses in Clk1 vs. Clk4 isoforms, identifying residue-specific interactions (e.g., Lys214 hydrogen bonding) .

Q. Can enzymatic pathways involving 3-hydroxybenzoate 4-monooxygenase be leveraged for the biocatalytic modification of Methyl 3-hydroxy-4-methoxybenzoate?

- Methodological Answer :

- Enzyme Screening : Test FAD-dependent monooxygenases (e.g., Pseudomonas enzymes) for regioselective hydroxylation. Monitor reactions via LC-MS for 3,4-dihydroxy intermediates.

- Cofactor Optimization : Supplement with NADPH (1 mM) and Fe²⁺ (0.5 mM) to enhance turnover. Use immobilized enzyme systems (e.g., silica-encapsulated) for reusability .

- Product Isolation : Purify metabolites using reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。